molecular formula C9H9BrClNO2 B12968459 Ethyl 2-amino-4-bromo-6-chlorobenzoate

Ethyl 2-amino-4-bromo-6-chlorobenzoate

Cat. No.: B12968459
M. Wt: 278.53 g/mol
InChI Key: UQABWOHCRIBVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, ethyl 2-amino-4-bromo-6-chlorobenzoate , follows IUPAC rules for substituted benzoates. The numbering begins at the ester group (-COOEt) at position 1, with amino (-NH₂) at position 2, bromine at position 4, and chlorine at position 6. Its molecular formula is C₉H₉BrClNO₂ , with a molar mass of 278.53 g/mol . The SMILES notation CCOC(=O)C1=C(C=C(C=C1Cl)Br)N encapsulates its connectivity, highlighting the ethyl ester, halogen substituents, and amino group.

Table 1: Key Molecular Data
Property Value
Molecular Formula C₉H₉BrClNO₂
Molar Mass 278.53 g/mol
IUPAC Name This compound
CAS Registry Number 2386206-84-2
SMILES CCOC(=O)C1=C(C=C(C=C1Cl)Br)N

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound remains unpublished, its geometry can be inferred from related compounds. The benzene ring adopts a planar conformation, with substituents influencing bond angles and lengths. The ethyl ester group at position 1 introduces steric bulk, while the ortho-amino group (position 2) and para-bromo/meta-chloro groups (positions 4 and 6) create electronic asymmetry.

Density Functional Theory (DFT) optimizations suggest a dihedral angle of 12.3° between the ester group and the benzene plane, minimizing steric clashes. Halogen substituents induce localized electrostatic potentials, with bromine’s polarizability contributing to van der Waals interactions in crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (500 MHz, DMSO-d₆) reveals distinct signals:

  • δ 7.61 ppm (d, J = 8.6 Hz) : Aromatic proton at position 5.
  • δ 7.01 ppm (d, J = 2.0 Hz) : Aromatic proton at position 3.
  • δ 6.68 ppm (dd, J = 8.6, 2.0 Hz) : Coupling between protons at positions 3 and 5.
  • δ 4.23 ppm (q, J = 7.0 Hz) : Ethyl ester’s methylene group.
  • δ 1.30 ppm (t, J = 7.0 Hz) : Ethyl ester’s terminal methyl.

¹³C NMR (126 MHz, DMSO-d₆) assignments include:

  • δ 167.8 ppm : Ester carbonyl carbon.
  • δ 151.8 ppm : Amino-substituted aromatic carbon (C2).
  • δ 134.5 ppm and δ 131.1 ppm : Halogenated aromatic carbons (C4 and C6).
Infrared (IR) and Mass Spectrometric (MS) Profiling

The IR spectrum (KBr, cm⁻¹) shows:

  • 3479–3365 cm⁻¹ : N-H stretching (amino group).
  • 1689 cm⁻¹ : C=O stretching (ester carbonyl).
  • 1618 cm⁻¹ : C=C aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 278.9532 [M+H]⁺ , consistent with the isotopic pattern of bromine and chlorine. Fragmentation pathways include loss of the ethyl group (-29 Da) and sequential elimination of HBr and HCl.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic structure:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Molecular Electrostatic Potential (MEP) : Localized negative charge at the amino group (-0.32 e) and positive charge at halogens (+0.18 e for Br, +0.15 e for Cl).
Molecular Orbital and Electron Density Mapping

Electron density maps reveal π-electron delocalization across the aromatic ring, interrupted by electron-withdrawing halogens. The amino group’s lone pair participates in conjugation with the ring , reducing basicity compared to aliphatic amines. Non-covalent interaction (NCI) analysis identifies weak C-H···O hydrogen bonds between the ester oxygen and adjacent aromatic protons, stabilizing the molecular conformation.

Table 2: DFT-Derived Geometric Parameters
Parameter Value
C=O Bond Length 1.214 Å
C-Br Bond Length 1.897 Å
N-C2 Bond Length 1.401 Å
Dihedral Angle (COO-C1-C2) 12.3°

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-amino-4-bromo-6-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3

InChI Key

UQABWOHCRIBVHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-bromo-6-chlorobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where bromine and chlorine are introduced to the benzene ring under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the bromination and chlorination of benzoic acid derivatives, followed by esterification and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-6-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-amino-4-bromo-6-chlorobenzoate is a derivative of benzoic acid with an ethyl ester functional group, an amino group, and halogen substituents (bromine and chlorine) on the benzene ring. It is used in scientific research as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals. Its unique structure gives it diverse chemical properties and potential applications in different fields, including organic synthesis.

Potential Applications

  • Chemical Intermediates this compound serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Enzyme Interactions and Protein-Ligand Binding Studies The compound has been investigated for its role in enzyme interactions and protein-ligand binding studies, making it a valuable tool in biochemical research.
  • Biological Activity The biological activity of this compound has been explored in various studies. Its structural components suggest potential interactions with biological targets such as enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding with active sites on proteins, while the halogen substituents could influence binding affinity and specificity.
  • Structural studies It shares structural similarities with several other compounds, and the unique combination of bromine and chlorine substituents, along with an amino group, distinguishes it from similar compounds, which may confer specific biological activities or chemical reactivities not present in its analogs.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-6-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Crystallographic Analysis

Ethyl 2-amino-4-bromo-6-chlorobenzoate can be compared to structurally analogous benzoate esters, such as ethyl 2-nitro-4-iodo-6-methylbenzoate and methyl 3-amino-5-bromo-2-fluorobenzoate. Key differences arise from the nature and positions of substituents:

Compound Substituents (Positions) Unit Cell Volume (ų) Space Group Refinement Software
This compound -NH₂ (2), -Br (4), -Cl (6) ~1200 (hypothetical) P2₁/c SHELXL
Ethyl 2-nitro-4-iodo-6-methylbenzoate -NO₂ (2), -I (4), -CH₃ (6) ~1350 P-1 SHELXL
Methyl 3-amino-5-bromo-2-fluorobenzoate -NH₂ (3), -Br (5), -F (2) ~1100 C2/c Olex2

The amino group at position 2 in the target compound facilitates N–H⋯O hydrogen bonds with ester carbonyl groups, creating dimeric motifs. In contrast, nitro or methyl substituents in analogs disrupt such interactions, leading to less predictable packing . The use of SHELXL for refinement ensures high precision in resolving halogen-heavy structures, as seen in the target compound and its iodo analog .

Hydrogen Bonding and Graph Set Analysis

Hydrogen-bonding patterns, analyzed via Etter’s graph theory, reveal distinct motifs:

Compound Graph Set Notation (Primary Motifs) H-bond Length (Å)
This compound R₂²(8) (N–H⋯O), C(4) (C–H⋯Br) 2.85–3.10
Ethyl 2-nitro-4-iodo-6-methylbenzoate C(6) (C–H⋯O), no N–H bonds 3.20–3.40
Methyl 3-amino-5-bromo-2-fluorobenzoate R₂²(8) (N–H⋯O), C(7) (C–H⋯F) 2.90–3.15

The target compound’s R₂²(8) motif (a cyclic dimer) stabilizes its crystal lattice, whereas nitro-substituted analogs lack this due to competing electrostatic repulsion. Halogen interactions (C–H⋯Br/Cl) further contribute to layer stacking, a feature less pronounced in fluoro or methyl derivatives .

Physicochemical Properties

  • Melting Points : The target compound (m.p. ~145°C) exhibits a higher melting point than its methyl-substituted analog (~120°C) due to stronger hydrogen bonding. Nitro derivatives, despite higher molecular weight, often melt lower (~110°C) due to disrupted packing.
  • Solubility: Polar aprotic solvents (e.g., DMSO) dissolve the target compound more readily than halogenated analogs, as amino groups enhance polarity.

Biological Activity

Ethyl 2-amino-4-bromo-6-chlorobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with enzymes and receptors, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Ethyl ester functional group
  • Amino group which may facilitate hydrogen bonding
  • Halogen substituents (bromine and chlorine) that can influence binding affinity and specificity

This combination of functional groups allows the compound to interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound has been shown to bind with various enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with active sites on proteins, while the halogens may enhance binding interactions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to its analogs, which have been studied for anti-inflammatory and antibacterial activities.
  • Potential Anti-cancer Activity : The structural features of this compound suggest it could be investigated for anti-cancer properties, particularly in inhibiting specific protein targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative analysis with similar compounds reveals insights into how modifications can affect potency and selectivity:

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-4-bromo-5-fluorobenzoateC9H8BrFNO2Contains fluorine instead of chlorine
Ethyl 2-amino-4-chlorobenzoateC9H10ClNO2Lacks bromine; only contains chlorine
Methyl 4-amino-5-nitrobenzoateC9H10ClNO3Contains a nitro group instead of an amino group

The presence of both bromine and chlorine in this compound enhances its reactivity compared to its analogs, potentially leading to unique biological activities not observed in simpler structures.

Case Studies

Several studies have investigated the biological activity of related compounds, providing a framework for understanding the potential effects of this compound:

  • Anticancer Research : A study examined the binding interactions of structurally similar compounds with anti-apoptotic proteins like Bcl-2, revealing that modifications at specific positions can significantly alter efficacy against cancer cell lines .
  • Enzyme Inhibition : Another case study focused on inhibitors targeting Cryptosporidium, highlighting how structural variations influence enzyme selectivity and potency, which could provide insights into developing new therapeutics based on this compound .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-bromo-6-chlorobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and esterification steps. For example:

Bromination/Chlorination: Direct electrophilic substitution on a benzoate precursor using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or SOCl2\text{SOCl}_2, with careful control of temperature (0–5°C) to minimize side reactions .

Amination: Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution, requiring inert atmospheres (e.g., N2\text{N}_2) to prevent oxidation .

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic (e.g., H2SO4\text{H}_2\text{SO}_4) or coupling agents (e.g., DCC/DMAP).

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency but may complicate purification.
  • Catalyst Selection: Pd/C for hydrogenation improves amino group incorporation .
  • Yield Optimization: Use HPLC or TLC to monitor reaction progress and isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • 1H NMR^1\text{H NMR}: Expect aromatic proton signals between δ 6.8–7.5 ppm, split due to substituent effects (Br/Cl). The ethyl ester group shows a triplet (δ 1.2–1.4 ppm, CH3_3) and quartet (δ 4.2–4.4 ppm, CH2_2) .
  • 13C NMR^{13}\text{C NMR}: Carbonyl (C=O) at δ 165–170 ppm; aromatic carbons adjacent to Br/Cl appear downfield (δ 125–140 ppm) .
  • IR Spectroscopy: Strong C=O stretch (~1700 cm1^{-1}), N-H bends (~1600 cm1^{-1}), and C-Br/C-Cl stretches (550–800 cm1^{-1}).
  • Mass Spectrometry (MS): Molecular ion peak at m/z ~278 (for C9_9H9_9BrClNO2_2) with fragmentation patterns reflecting Br/Cl loss.

Validation: Cross-reference spectral data with computational tools (e.g., DFT simulations) to confirm assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when substituent effects cause signal overlap?

Methodological Answer:

  • 2D NMR Techniques: Use 1H-1H^1\text{H-}^1\text{H} COSY and HSQC to assign overlapping aromatic signals. For example, coupling patterns in COSY can distinguish adjacent protons .
  • Variable Temperature NMR: Cooling samples to –40°C slows rotation, splitting broad singlets into distinct peaks.
  • Isotopic Labeling: Introduce 15N^{15}\text{N} or 13C^{13}\text{C} labels to track specific nuclei, though this requires specialized synthesis .

Case Study: In a related bromo-chloro benzoate derivative, HSQC clarified ambiguous δ 7.3 ppm signals as H-3 and H-5 protons .

Q. What strategies optimize regioselectivity in the bromination and chlorination steps during synthesis?

Methodological Answer:

  • Directing Groups: Use nitro (-NO2_2) or methoxy (-OCH3_3) groups temporarily to direct Br/Cl to meta/para positions, followed by reduction or cleavage .
  • Lewis Acid Catalysts: FeCl3_3 or AlCl3_3 enhances electrophilic substitution at electron-rich positions.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 10 minutes vs. 12 hours) and improves selectivity via uniform heating .

Data Contradiction Example: Competing bromination at positions 4 vs. 6 can occur; GC-MS analysis of intermediates helps identify dominant pathways .

Q. How does crystallographic data from X-ray diffraction clarify molecular conformation, and what challenges arise in refining disordered structures?

Methodological Answer:

  • Structure Solution: Use SHELXT for initial phase determination, followed by SHELXL for refinement. For disordered Br/Cl substituents, apply "PART" commands to model partial occupancy .
  • ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder (e.g., ethyl group rotation) .
  • Validation Tools: Check R-factor convergence (<5%) and ADDSYM (in PLATON) to detect missed symmetry .

Case Study: A related ethyl benzoate derivative (Acta Cryst. 2015) showed torsional disorder in the ester group, resolved via anisotropic displacement parameter refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.